2-Bromo-6-tert-butylpyridine
Overview
Description
2-Bromo-6-tert-butylpyridine is a halogenated pyridine derivative that has gained significant attention in the scientific community due to its potential biological and industrial applications. This compound is characterized by the presence of a bromine atom and a tert-butyl group attached to the pyridine ring, which influences its chemical reactivity and properties.
Preparation Methods
2-Bromo-6-tert-butylpyridine can be synthesized through various methods. One common synthetic route involves the reaction of 2,6-dibromopyridine with tert-butylmagnesium chloride in the presence of copper(I) iodide as a catalyst . The reaction is typically carried out in tetrahydrofuran at low temperatures (0-20°C) under an inert atmosphere. The product is then purified using silica gel column chromatography with hexane as the solvent .
Another method involves the reaction of 2,6-dibromopyridine with potassium tert-butoxide in tert-butyl alcohol. The mixture is heated to reflux for several hours, then cooled and concentrated. The residue is quenched with water and extracted into ethyl acetate, yielding this compound .
Chemical Reactions Analysis
2-Bromo-6-tert-butylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-tert-butylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of biological systems, particularly in the development of inhibitors for specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-tert-butylpyridine depends on its specific application. In chemical reactions, the bromine atom and tert-butyl group influence the reactivity and selectivity of the compound. For example, in Suzuki-Miyaura coupling reactions, the bromine atom undergoes oxidative addition with the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the carbon-carbon bond .
Comparison with Similar Compounds
2-Bromo-6-tert-butylpyridine can be compared with other halogenated pyridine derivatives, such as:
2-Chloro-6-tert-butylpyridine: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.
2-Iodo-6-tert-butylpyridine: Contains an iodine atom, which can influence the compound’s reactivity due to the larger atomic size and different electronic properties.
2,6-Dibromopyridine: Lacks the tert-butyl group, which can affect the compound’s steric and electronic properties.
The presence of the tert-butyl group in this compound provides steric hindrance and influences the regioselectivity of reactions, making it unique compared to its analogs .
Properties
IUPAC Name |
2-bromo-6-tert-butylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVOIXCANJLTGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622519 | |
Record name | 2-Bromo-6-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195044-14-5 | |
Record name | 2-Bromo-6-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-6-TERT-BUTYLPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Bromo-6-tert-butylpyridine in synthesizing the NCN-pincer ligand precursor?
A1: this compound serves as a crucial starting material in the multi-step synthesis of the NCN-pincer ligand precursor []. It undergoes an N-C cross-coupling reaction with propane-1,3-diamine. This reaction results in the substitution of the bromine atom with the diamine moiety, forming an intermediate compound. This intermediate is then subjected to ring closure with triethyl orthoformate, ultimately yielding the desired NCN-pincer ligand precursor [].
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